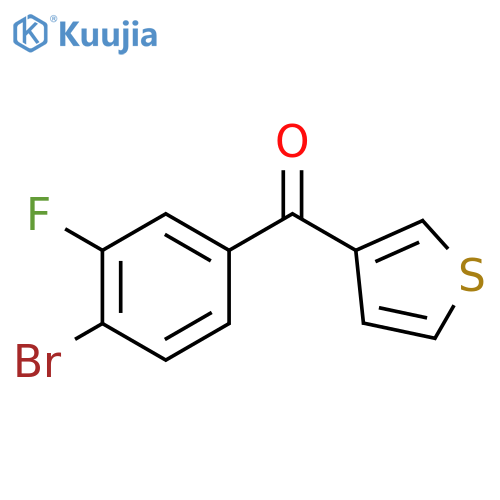

Cas no 898771-15-8 (3-(4-Bromo-3-fluorobenzoyl)thiophene)

898771-15-8 structure

商品名:3-(4-Bromo-3-fluorobenzoyl)thiophene

CAS番号:898771-15-8

MF:C11H6BrFOS

メガワット:285.132144451141

MDL:MFCD07699032

CID:1078874

PubChem ID:24723403

3-(4-Bromo-3-fluorobenzoyl)thiophene 化学的及び物理的性質

名前と識別子

-

- 3-(4-Bromo-3-fluorobenzoyl)thiophene

- (4-Bromo-3-fluorophenyl)(thiophen-3-yl)methanone

- AKOS016018769

- MFCD07699032

- 898771-15-8

- DTXSID70641843

- (4-bromo-3-fluorophenyl)-thiophen-3-ylmethanone

- (4-Bromo-3-fluorophenyl)(3-thienyl)methanone

-

- MDL: MFCD07699032

- インチ: InChI=1S/C11H6BrFOS/c12-9-2-1-7(5-10(9)13)11(14)8-3-4-15-6-8/h1-6H

- InChIKey: NDQWGTDWJPVWJD-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1C(=O)C2=CSC=C2)F)Br

計算された属性

- せいみつぶんしりょう: 283.93068g/mol

- どういたいしつりょう: 283.93068g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

3-(4-Bromo-3-fluorobenzoyl)thiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB362465-2g |

3-(4-Bromo-3-fluorobenzoyl)thiophene, 97%; . |

898771-15-8 | 97% | 2g |

€1398.60 | 2025-03-19 | |

| Fluorochem | 202338-5g |

3-(4-Bromo-3-fluorobenzoyl)thiophene |

898771-15-8 | 97% | 5g |

£1702.00 | 2022-03-01 | |

| Matrix Scientific | 086580-1g |

3-(4-Bromo-3-fluorobenzoyl)thiophene, 97% |

898771-15-8 | 97% | 1g |

$517.00 | 2023-09-05 | |

| Matrix Scientific | 086580-2g |

3-(4-Bromo-3-fluorobenzoyl)thiophene, 97% |

898771-15-8 | 97% | 2g |

$739.00 | 2023-09-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1781460-1g |

3-(4-Bromo-3-fluorobenzoyl)thiophene |

898771-15-8 | 98% | 1g |

¥38653.00 | 2024-04-26 | |

| A2B Chem LLC | AH87825-5g |

3-(4-Bromo-3-fluorobenzoyl)thiophene |

898771-15-8 | 97% | 5g |

$1932.00 | 2024-04-19 | |

| Crysdot LLC | CD11023736-5g |

3-(4-Bromo-3-fluorobenzoyl)thiophene |

898771-15-8 | 95+% | 5g |

$1401 | 2024-07-19 | |

| Matrix Scientific | 086580-5g |

3-(4-Bromo-3-fluorobenzoyl)thiophene, 97% |

898771-15-8 | 97% | 5g |

$1412.00 | 2023-09-05 | |

| abcr | AB362465-1 g |

3-(4-Bromo-3-fluorobenzoyl)thiophene, 97%; . |

898771-15-8 | 97% | 1g |

€954.60 | 2023-04-26 | |

| abcr | AB362465-1g |

3-(4-Bromo-3-fluorobenzoyl)thiophene, 97%; . |

898771-15-8 | 97% | 1g |

€953.10 | 2025-03-19 |

3-(4-Bromo-3-fluorobenzoyl)thiophene 関連文献

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

898771-15-8 (3-(4-Bromo-3-fluorobenzoyl)thiophene) 関連製品

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:898771-15-8)3-(4-Bromo-3-fluorobenzoyl)thiophene

清らかである:99%

はかる:1g

価格 ($):465.0